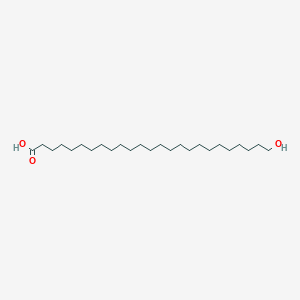
25-Hydroxypentacosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25-Hydroxypentacosanoic acid is a long-chain fatty acid with the molecular formula C25H50O3. It is characterized by the presence of a hydroxyl group at the 25th carbon position. This compound is part of a broader class of very long-chain fatty acids, which play significant roles in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25-Hydroxypentacosanoic acid typically involves the hydroxylation of pentacosanoic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents like potassium permanganate or osmium tetroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are engineered to produce the compound. This method is often preferred due to its sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 25-Hydroxypentacosanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 25-ketopentacosanoic acid.
Reduction: Formation of 25-pentacosanol.
Substitution: Formation of 25-chloropentacosanoic acid.
Scientific Research Applications
25-Hydroxypentacosanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and membrane structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants
Mechanism of Action
The mechanism of action of 25-Hydroxypentacosanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways. The hydroxyl group at the 25th position plays a crucial role in its biological activity, influencing membrane fluidity and cellular signaling .
Comparison with Similar Compounds
- 15-Hydroxy-pentacosanoic acid
- Pentacosanoic acid
- 2-Hydroxypentacosanoic acid
Comparison: 25-Hydroxypentacosanoic acid is unique due to the specific position of the hydroxyl group, which imparts distinct chemical and biological properties. Compared to 15-Hydroxy-pentacosanoic acid, which has the hydroxyl group at the 15th position, this compound exhibits different reactivity and interaction with biological membranes .
Properties
CAS No. |
82612-07-5 |
|---|---|
Molecular Formula |
C25H50O3 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
25-hydroxypentacosanoic acid |
InChI |
InChI=1S/C25H50O3/c26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25(27)28/h26H,1-24H2,(H,27,28) |
InChI Key |
HBMXPBLBFQDRGX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCCCCO)CCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















